2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound Its structure comprises an imidazole ring, a methoxyethyl group, a tolyl group, and a thiazole ring, making it a highly specific and unique molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, a multi-step reaction is typically employed. The first step involves the formation of the imidazole ring, followed by the introduction of the methoxyethyl and tolyl groups. Thionation then introduces the sulfur atom, and finally, the thiazole ring is coupled with the intermediate product. The entire process requires precise control of temperature, pressure, and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions in continuous-flow reactors. These reactors maintain the optimal conditions required for each step of the synthesis, ensuring high efficiency and scalability. The use of advanced catalysts and automation further enhances the production process, minimizing waste and reducing costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Converts the compound to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduces the imidazole ring, altering its chemical properties.
Substitution: Substitutes the methoxyethyl or tolyl groups with other functional groups.
Common Reagents and Conditions
Typical reagents used include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reactions are usually carried out under controlled temperatures, often in the range of -10°C to 50°C, with appropriate solvents like dichloromethane or ethanol.
Major Products
The major products from these reactions are derivatives with altered functional groups, which can significantly impact the compound's reactivity and applications.
Scientific Research Applications
This compound has a broad range of applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in creating complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: : Examined for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through a series of molecular interactions:
Molecular Targets: : Primarily targets enzymes and receptors involved in metabolic pathways and signal transduction.
Pathways Involved: : Modulates pathways such as the MAPK/ERK signaling pathway, influencing cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-methoxyethyl)-5-(phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
2-((1-(2-hydroxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-ethylthiazol-2-yl)acetamide
Highlighting Uniqueness
What sets 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it an invaluable tool in both research and industrial applications, distinguishing it from other similar compounds.
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Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-13-4-6-15(7-5-13)16-10-20-19(23(16)8-9-25-3)27-12-17(24)22-18-21-14(2)11-26-18/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKSQMWLBXBLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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